

KCl urinary excretion rate bioequivalence

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Compound Focus: Potassium Chlorite

CAS No.: 14314-27-3

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KCl Bioequivalence at a Glance

The following table summarizes the key findings from a bioequivalence study comparing a test KCl ER tablet to the reference product, **Kaleorid LP 600 mg** [1] [2].

Parameter	Test Product (Experimental KCl)	Reference Product (Kaleorid)	Comparison (90% Confidence Interval)	Bioequivalence Conclusion
Cumulative Urinary Excretion (A_{e0-24})	3.73 - 3.79 mEq	3.77 mEq (Mean Reference)	99.08% - 100.92%	Equivalent
Maximal Excretion Rate (R_{max})	1.72 - 1.82 mEq/h	1.77 mEq/h (Mean Reference)	97.34% - 102.66%	Equivalent

Detailed Experimental Protocol

The data presented above was generated following a rigorous clinical and analytical protocol.

Study Design and Population

- **Design:** A two-treatment, two-period, two-sequence crossover study [1] [2].
- **Participants:** 24 healthy volunteers [1] [2].
- **Procedure:** Each participant received both the test and reference products in a randomized order, with a sufficient washout period between doses to eliminate carryover effects.

Urine Collection and Handling

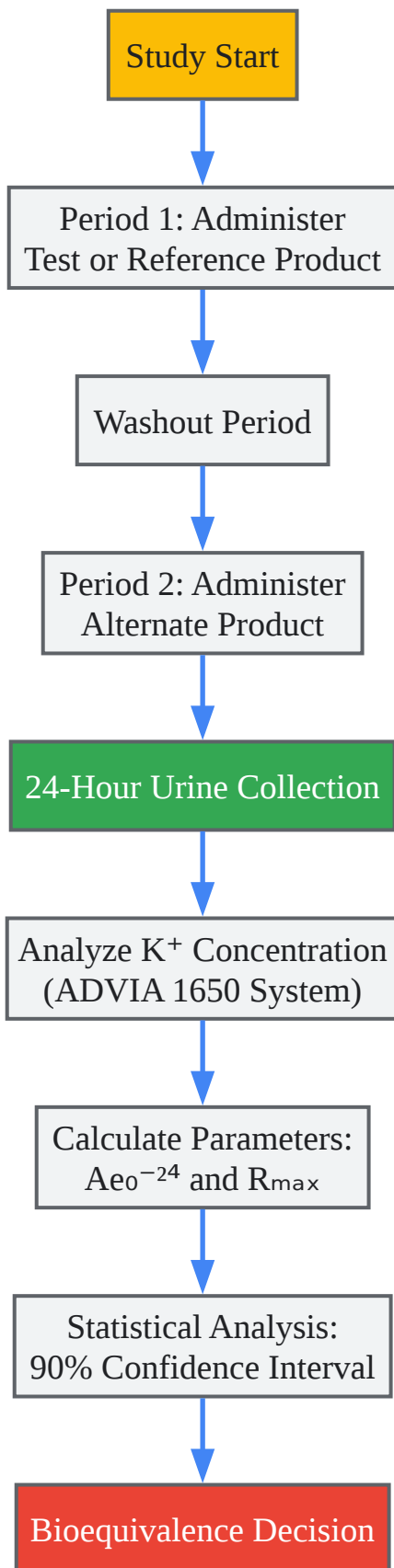
- **Collection Period:** Urine was collected for 24 hours after drug administration [1].
- **Protocol:** To ensure accuracy [3]:
 - Volunteers completely emptied their bladders at the start of the study.
 - All urine was collected at specified intervals over the 24-hour period.
 - Total urine volume was measured for each collection interval.
- **Completeness Check:** The accuracy of the 24-hour collection was verified by measuring total **creatinine excretion**. Expected values are ~177-221 $\mu\text{mol/kg/24h}$ for men and ~133-177 $\mu\text{mol/kg/24h}$ for women, though modern, age- and BMI-adjusted reference values are recommended for greater precision [4].

Analytical Measurement

- **Analyte:** Potassium ion (K^+) concentration in urine [1].
- **Instrument:** Measured using a selective electrode on the **ADVIA 1650 system (Bayer)** [1] [2].
- **Data Calculated:**
 - **Cumamount of potassium excreted over 24 hours (Ae_{0-24}).**
 - **Maximal urinary excretion rate (R_{max}).**

Workflow and Data Interpretation

The process from study design to bioequivalence conclusion can be visualized as follows:



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Key Considerations for Researchers

When designing or evaluating such a study, please consider the following points:

- **Rationale for Urinary Metrics:** For highly soluble ions like potassium, which are homeostatically controlled in the blood (serum), plasma concentration is not a reliable metric for bioavailability. Since the major route of potassium elimination is via urine, the amount absorbed is equivalent to the amount excreted under steady-state conditions, making Ae_{0-24} a valid surrogate for the extent of absorption (AUC), and R_{max} a surrogate for the rate of absorption (C_{max}) [1] [5] [3].
- **Bioequivalence Criteria:** Two drug products are considered bioequivalent if the 90% confidence intervals for the ratio (Test/Reference) of the log-transformed Ae_{0-24} and R_{max} fall entirely within the **80% - 125%** range [1] [2] [6].
- **Critical Protocol Controls:** To ensure data reliability, the study must control for factors that affect urinary excretion [1] [3]:
 - **Diet:** Participants should receive menus with fixed and known potassium and sodium content.
 - **Fluid Intake:** Standardized water loading promotes sufficient diuresis for sample collection.
 - **Physical Activity:** Strenuous exercise should be avoided to prevent significant electrolyte loss through sweat.

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